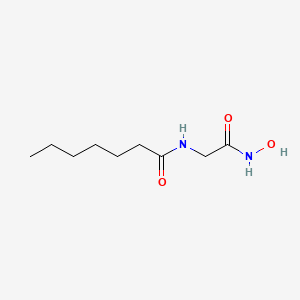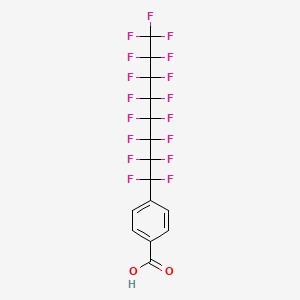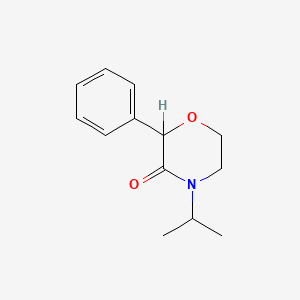
4-Isopropyl-2-phenyl-3-morpholinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-phenyl-3-morpholinone is an organic compound with a morpholine ring substituted with an isopropyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-phenyl-3-morpholinone typically involves the cyclization of an amide intermediate followed by nitration and reduction steps. One common method includes the use of aniline as a starting material, which undergoes acylation to form the amide intermediate. This intermediate is then cyclized to form the morpholinone ring. The nitration step introduces a nitro group, which is subsequently reduced to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids harsh reaction conditions such as high pressure and temperature, making it suitable for industrial applications. The use of low-cost raw materials and efficient reaction conditions ensures high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-2-phenyl-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines .
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-phenyl-3-morpholinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-phenyl-3-morpholinone involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming intermediates that participate in further chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-morpholinone: Lacks the isopropyl group, leading to different chemical properties.
4-Isopropyl-3-morpholinone: Lacks the phenyl group, affecting its reactivity and applications.
2-Phenyl-3-morpholinone: Similar structure but without the isopropyl group, resulting in different biological activities.
Uniqueness
4-Isopropyl-2-phenyl-3-morpholinone is unique due to the presence of both the isopropyl and phenyl groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73816-72-5 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-phenyl-4-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C13H17NO2/c1-10(2)14-8-9-16-12(13(14)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
LNELMECWNWZMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCOC(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




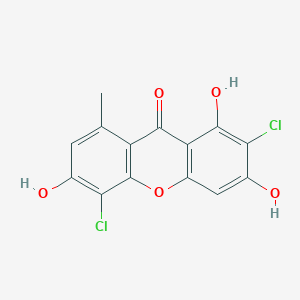


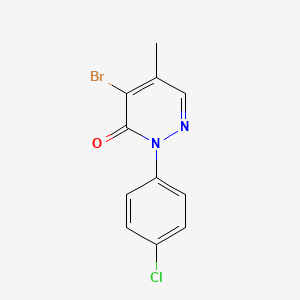
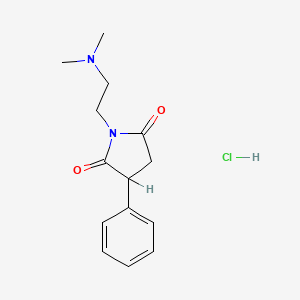
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)


![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
